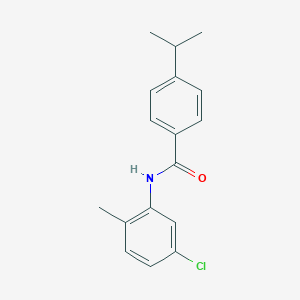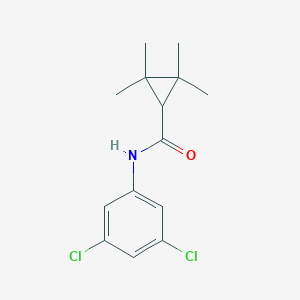![molecular formula C18H20N4O2 B263718 N-[3-methoxy-4-(2-phenylethoxy)benzyl]-4H-1,2,4-triazol-4-amine](/img/structure/B263718.png)
N-[3-methoxy-4-(2-phenylethoxy)benzyl]-4H-1,2,4-triazol-4-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[3-methoxy-4-(2-phenylethoxy)benzyl]-4H-1,2,4-triazol-4-amine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields of research. This compound is commonly referred to as "MPTA" and is known for its unique chemical structure and properties.
Wirkmechanismus
The mechanism of action of MPTA is not fully understood, but studies have suggested that it may inhibit the growth and proliferation of cancer cells by inducing apoptosis and cell cycle arrest. MPTA has also been shown to inhibit the activity of certain enzymes that are involved in cancer cell growth and survival.
Biochemical and Physiological Effects:
MPTA has been shown to have a variety of biochemical and physiological effects on living organisms. Studies have shown that MPTA can induce oxidative stress and DNA damage in cancer cells, leading to cell death. MPTA has also been shown to have anti-inflammatory and antioxidant properties, which may have potential applications in the treatment of various inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using MPTA in lab experiments is its potent antitumor activity, which makes it a valuable tool for cancer research. However, MPTA has some limitations, including its low solubility in water and its potential toxicity at high doses. These limitations must be considered when designing experiments that involve the use of MPTA.
Zukünftige Richtungen
There are several future directions for research on MPTA. One potential direction is to further investigate the mechanism of action of MPTA and its potential applications in the treatment of various types of cancer. Another direction is to explore the potential use of MPTA in the treatment of inflammatory diseases and other conditions that are characterized by oxidative stress. Additionally, further research is needed to optimize the synthesis of MPTA and to develop more efficient methods for its delivery in vivo.
Synthesemethoden
The synthesis of MPTA involves a multi-step process that requires several chemical reagents and equipment. The first step involves the preparation of 3-methoxy-4-(2-phenylethoxy)benzaldehyde, which is then reacted with hydrazine hydrate to obtain the corresponding hydrazide. The final step involves the reaction of the hydrazide with triethyl orthoformate and ammonium acetate to yield MPTA.
Wissenschaftliche Forschungsanwendungen
MPTA has been extensively studied for its potential applications in various fields of scientific research. One of the most promising applications of MPTA is in the field of cancer research. Studies have shown that MPTA has potent antitumor activity against various types of cancer cells, including breast cancer, lung cancer, and colon cancer.
Eigenschaften
Molekularformel |
C18H20N4O2 |
|---|---|
Molekulargewicht |
324.4 g/mol |
IUPAC-Name |
N-[[3-methoxy-4-(2-phenylethoxy)phenyl]methyl]-1,2,4-triazol-4-amine |
InChI |
InChI=1S/C18H20N4O2/c1-23-18-11-16(12-21-22-13-19-20-14-22)7-8-17(18)24-10-9-15-5-3-2-4-6-15/h2-8,11,13-14,21H,9-10,12H2,1H3 |
InChI-Schlüssel |
QUNPAHRIVAXNMR-UHFFFAOYSA-N |
SMILES |
COC1=C(C=CC(=C1)CNN2C=NN=C2)OCCC3=CC=CC=C3 |
Kanonische SMILES |
COC1=C(C=CC(=C1)CNN2C=NN=C2)OCCC3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



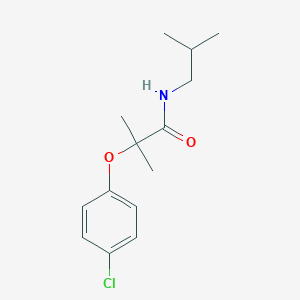
![1-[(2-Fluorophenyl)sulfonyl]-4-methylpiperazine](/img/structure/B263639.png)
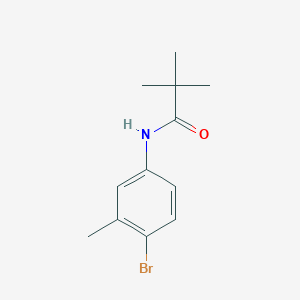
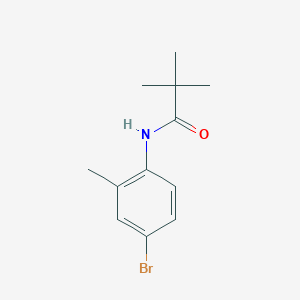
![N-[4-(4-chlorophenoxy)phenyl]-2-methylpropanamide](/img/structure/B263651.png)
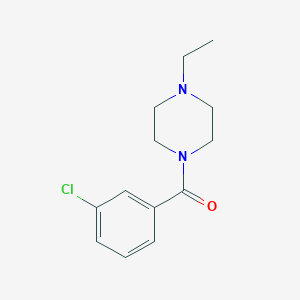
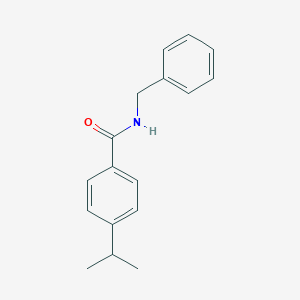
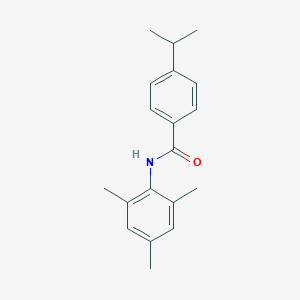
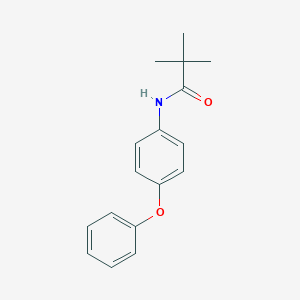
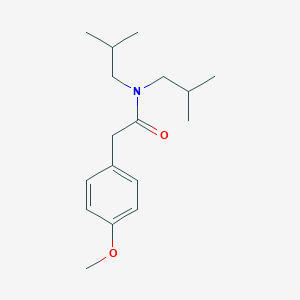
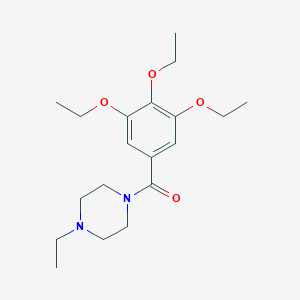
![N-[4-(trifluoromethoxy)phenyl]nicotinamide](/img/structure/B263659.png)
